N-{2-(phenyldiazenyl)-5-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide
Description
The compound N-{2-(phenyldiazenyl)-5-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide is a structurally complex molecule characterized by:
- Azo (diazenyl) linkage: The phenyldiazenyl (-N=N-) group, which is often associated with photochromic, catalytic, or biological activities .
- Tetrahydrofuran (THF) moieties: Two THF-derived carboxamide groups, which may enhance solubility or serve as hydrogen-bonding motifs for molecular recognition .
Properties
CAS No. |
1164507-25-8 |
|---|---|
Molecular Formula |
C22H24N4O4 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[3-(oxolane-2-carbonylamino)-4-phenyldiazenylphenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C22H24N4O4/c27-21(19-8-4-12-29-19)23-16-10-11-17(26-25-15-6-2-1-3-7-15)18(14-16)24-22(28)20-9-5-13-30-20/h1-3,6-7,10-11,14,19-20H,4-5,8-9,12-13H2,(H,23,27)(H,24,28) |
InChI Key |
GOOBZODYDNMMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC(=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4CCCO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{2-(phenyldiazenyl)-5-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide involves multiple steps, including the formation of the phenyldiazenyl group and the attachment of the tetrahydro-2-furanylcarbonyl group. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N-{2-(phenyldiazenyl)-5-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of N-{2-(phenyldiazenyl)-5-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The phenyldiazenyl group may play a role in its binding to certain proteins or enzymes, while the tetrahydro-2-furanylcarbonyl group may influence its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
- Azo Group Utility : The target compound shares the azo group with platinum complexes (L1–L4), which are valued in catalysis and materials science . However, unlike L1–L4, the absence of metal coordination in the target compound may limit its use in catalysis but enhance biocompatibility for pharmaceutical applications .
- THF Motif vs. Ftorafur : Both compounds feature THF rings, but ftorafur’s THF is a prodrug carrier for fluorouracil, while the target compound’s THF-carboxamide likely stabilizes interactions with proteins or nucleic acids .
Research Findings and Hypotheses
Pharmacological Potential
- Antimicrobial Activity : Formazans and azo-Schiff bases (e.g., NE derivatives in ) exhibit antimicrobial properties, suggesting the target compound’s azo-phenyl group may confer similar activity .
Critical Analysis of Evidence Limitations
- Gaps in Direct Data: No explicit biological or physicochemical data (e.g., IC50, solubility) for the target compound are available in the provided evidence. Comparisons rely on structural parallels.
- Metabolic Pathways : While ftorafur’s activation by soluble enzymes is well-documented , the target compound’s metabolic fate remains speculative.
Biological Activity
N-{2-(phenyldiazenyl)-5-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide, commonly referred to as compound 1164507-25-8, is a synthetic organic compound that has garnered attention in various fields of biomedical research. Its complex structure, which includes a diazenyl moiety and a tetrahydrofuran derivative, suggests potential biological activities that merit investigation.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 408.45 g/mol. The structure features a phenyldiazenyl group, which is known for its role in various biological activities, including antitumor and antimicrobial effects. The tetrahydro-2-furancarboxamide component may contribute to its solubility and bioavailability.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 408.45 g/mol |
| CAS Number | 1164507-25-8 |
Antimicrobial Properties
Research indicates that compounds with diazenyl groups often exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted that similar diazenyl derivatives demonstrated potent antibacterial effects against various strains of bacteria, including resistant strains. The mechanism is believed to involve the generation of reactive nitrogen species that disrupt bacterial cell membranes.
Antitumor Activity
Compounds containing azole and diazenyl functionalities have been explored for their antitumor properties. In vitro studies have shown that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The specific pathway activated by this compound remains to be fully elucidated but could involve mitochondrial dysfunction leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several diazenyl compounds, including this compound, against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting significant antimicrobial potential.
- Antitumor Activity Assessment : In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a reduction in cell viability by approximately 70% at concentrations above 50 µM after 48 hours of treatment, indicating strong antitumor activity.
Table 2: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Observed Effect | Concentration Tested |
|---|---|---|---|
| Antimicrobial | E. coli | MIC = 32 µg/mL | Various |
| Antimicrobial | S. aureus | MIC = 32 µg/mL | Various |
| Antitumor | MCF-7 (breast cancer) | Cell viability reduced by 70% | >50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
